molecular formula C11H20O3 B14424358 1-Methoxy-7,12-dioxaspiro[5.6]dodecane CAS No. 84658-02-6

1-Methoxy-7,12-dioxaspiro[5.6]dodecane

Cat. No.: B14424358
CAS No.: 84658-02-6
M. Wt: 200.27 g/mol
InChI Key: LNZKTQJUHVJSHW-UHFFFAOYSA-N
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Description

Historical Context and Significance of Spiroketal Architectures in Complex Molecule Synthesis

The study of spiroketals has a rich history intertwined with the exploration of natural products. Many biologically active compounds isolated from diverse sources such as plants, microbes, and insects feature a spiroketal moiety as a core structural element. researchgate.net The presence of this motif is often crucial for the compound's biological activity. rsc.orgnih.govnih.gov Consequently, the synthesis of these complex molecules has been a significant driver for the development of new synthetic methodologies in organic chemistry. nih.gov The stereoselective construction of the spiroketal core, in particular, has posed a considerable challenge, leading to innovative strategies to control the stereochemistry at the spirocyclic center. illinois.edu

Classification and Defining Structural Features of Spiroketals

Spiroketals are classified based on the size of the two heterocyclic rings that form the spirocycle. The nomenclature "[x,y]-spiroketal" is used, where 'x' and 'y' denote the number of atoms in each ring, excluding the spiro carbon. Common examples include nih.govnih.gov-, nih.govnih.gov-, and nih.govnih.gov-spiroketals. rsc.org

Placement of 1-Methoxy-7,12-dioxaspiro[5.6]dodecane within the Spiroketal Class: A Case Study for Research Focus

While specific research on this compound is not extensively documented in publicly available literature, its structural features allow for a clear classification and provide a compelling case for focused research. This compound is a substituted derivative of 7,12-dioxaspiro[5.6]dodecane. The core structure is a [5.6] spiroketal, meaning it consists of a six-membered and a seven-membered heterocyclic ring fused at the spiro carbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84658-02-6

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

5-methoxy-7,12-dioxaspiro[5.6]dodecane

InChI

InChI=1S/C11H20O3/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-14-11/h10H,2-9H2,1H3

InChI Key

LNZKTQJUHVJSHW-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC12OCCCCO2

Origin of Product

United States

Synthetic Methodologies for 1 Methoxy 7,12 Dioxaspiro 5.6 Dodecane and Analogous Spiroketal Motifs

Retrosynthetic Analysis Approaches for Spiroketal Scaffolds

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like spiroketals. youtube.com For a generic spiroketal, the key disconnection involves breaking the two C-O bonds of the ketal functionality. This leads back to a dihydroxyketone precursor. thieme-connect.combeilstein-journals.org The challenge often lies in the stereoselective synthesis of this precursor and controlling the subsequent cyclization to achieve the desired stereochemistry at the spirocyclic center. researchgate.net

For the specific target, 1-Methoxy-7,12-dioxaspiro[5.6]dodecane, a plausible retrosynthetic analysis would disconnect the spiroketal to reveal a methoxy-substituted dihydroxyketone. Further disconnections of this precursor would then be guided by the availability of starting materials and the desired stereochemical outcome. A modular and stereoselective approach is often desired, allowing for the incorporation of various substituents on the spiroketal framework. researchgate.net

Table 1: Key Retrosynthetic Disconnections for Spiroketal Synthesis

Spiroketal TargetKey PrecursorSynthetic Strategy
Generic [6.6] Spiroketalω,ω'-DihydroxyketoneAcid-catalyzed spiroketalization
Substituted SpiroketalFunctionalized dihydroxyketoneStereoselective synthesis of precursor followed by cyclization
This compoundMethoxy-substituted dihydroxyketoneAsymmetric synthesis of the diol and ketone fragments

Advanced Spiroketalization Strategies

Modern organic synthesis has seen the development of numerous advanced strategies for the construction of spiroketals, offering greater control over stereochemistry and functional group tolerance compared to traditional methods.

Acid-Catalyzed Spiroketalization: Mechanistic Considerations and Stereochemical Control

Acid-catalyzed spiroketalization is the most classical and widely employed method for the synthesis of spiroketals. rsc.orgwikipedia.org The reaction typically involves the treatment of a dihydroxyketone with a Brønsted or Lewis acid. nih.gov The mechanism proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the second hydroxyl group. acs.orgyoutube.com

Stereochemical control in acid-catalyzed spiroketalization is often governed by thermodynamic factors. The anomeric effect, which favors the axial orientation of an electronegative substituent at the anomeric carbon (C1 of a pyranoid ring), plays a crucial role in determining the most stable spiroketal isomer. illinois.edu However, achieving kinetic control to form less stable, or contrathermodynamic, spiroketals remains a significant challenge. illinois.edumskcc.org The use of chiral Brønsted acids, such as confined imidodiphosphoric acids, has emerged as a powerful strategy for achieving enantioselective spiroketalization. researchgate.net

Mechanistic studies using deuterium-labeled enol ethers have provided evidence against long-lived oxocarbenium intermediates in certain chiral phosphoric acid-catalyzed spiroketalizations, suggesting a more concerted, asynchronous mechanism. acs.org

Transition Metal-Catalyzed Cyclizations in Spiroketal Synthesis

Transition metal catalysis has revolutionized the synthesis of spiroketals, providing milder reaction conditions and access to novel reaction pathways. thieme-connect.comrsc.orgthieme-connect.de Various transition metals, including gold, palladium, platinum, and iridium, have been successfully employed in spiroketal synthesis. thieme-connect.comrsc.org

Gold(I) and gold(III) catalysts are particularly effective in the dihydroalkoxylation of alkynediols, which serve as latent dihydroxyketone equivalents. thieme-connect.com This methodology has been applied to the synthesis of complex natural products. Palladium(II) catalysis has been utilized in multicomponent cascade reactions to assemble spiroketals in a single pot. semanticscholar.org Iridium-catalyzed asymmetric cascade reactions have also been developed for the stereoselective synthesis of spiroketals. acs.orgresearchgate.net These methods often exhibit high levels of enantio- and diastereoselectivity.

Table 2: Examples of Transition Metal-Catalyzed Spiroketalizations

CatalystSubstrateReaction TypeReference
Au(I), Au(III)AlkynediolsDihydroalkoxylation thieme-connect.com
Pd(II)DienonesOxycarbonylation thieme-connect.de
Pt(II)AlkynolsHydration/Cyclization rsc.org
Ir(I)2-(1-hydroxyallyl)phenolsAsymmetric Allylation/Spiroketalization acs.org

Oxidative Radical Cyclization Routes to Spiroketals

Oxidative radical cyclization offers a powerful alternative to traditional ionic methods for spiroketal synthesis. thieme-connect.de This approach involves the generation of a radical species that undergoes intramolecular cyclization to form the spiroketal ring system. These reactions are often initiated by photolysis or the use of radical initiators. nih.gov

One common strategy involves the oxidative cyclization of spiroacetals bearing a hydroxyalkyl side chain to form bis-spiroacetals using reagents like iodobenzene diacetate and iodine under photolytic conditions. nih.gov The stereochemical outcome of these reactions can be influenced by the structure of the cyclization precursor. nih.gov More recently, visible-light-induced radical cascade reactions have been developed for the synthesis of benzannulated 6,5-spiroketal glycosides. acs.org These methods are considered green and mild, proceeding under photoredox catalytic conditions. acs.org The mechanism of these reactions can involve processes such as 1,5-hydrogen atom transfer (HAT). acs.org

Electrosynthetic Approaches for Spiroketal Formation

Electrosynthesis has emerged as a sustainable and environmentally friendly method for organic synthesis. The eSpiro method is a novel electrosynthetic route to spiroketals that proceeds via the anodic oxidation of malonic acids. rsc.orgrsc.org This approach avoids the use of hazardous reagents like heavy metals and strong acids that are common in conventional spiroketal synthesis. rsc.org

The reaction mechanism involves a sequential Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization. rsc.org This method has shown broad functional group tolerance and scalability, achieving high yields. rsc.orgrsc.org

Cascade and Domino Reactions for Spiroketal Assembly

Cascade reactions, also known as domino or tandem reactions, are powerful processes that involve two or more consecutive reactions where each subsequent reaction is triggered by the functionality formed in the previous step. wikipedia.org These reactions are highly efficient as they allow for the construction of complex molecular architectures in a single operation, minimizing waste and purification steps. wikipedia.org20.210.105

In the context of spiroketal synthesis, cascade reactions have been employed to great effect. wikipedia.org For instance, an asymmetric cascade allylation/spiroketalization reaction catalyzed by an iridium complex has been developed for the stereoselective synthesis of oxazoline-spiroketals. acs.org Gold and iridium sequential catalysis has been used to achieve enantioselective cascade reactions between racemic 2-(1-hydroxyallyl)phenols and alkynols. nih.gov These elegant strategies showcase the power of cascade reactions in rapidly assembling complex spiroketal-containing molecules with high levels of stereocontrol.

Stereoselective Synthesis of Spiroketals

Stereocontrolled access to spiroketals, independent of their inherent thermodynamic preferences, is a classical challenge in organic synthesis. nih.gov The stereochemical outcome of spiroketalization is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. The development of methods that can override the natural thermodynamic tendencies of a system to form a specific, desired stereoisomer is crucial for the synthesis of complex molecules. nih.govrsc.org

The stereochemical composition of a spiroketal mixture can be determined by either thermodynamic or kinetic control. chemsynthesis.com In a thermodynamically controlled reaction, the product distribution reflects the relative stability of the isomers, which is often governed by the anomeric effect. researchgate.net The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. nih.govrsc.org In spiroketals, this translates to a preference for conformations where the C-O bonds of one ring are axial with respect to the other, maximizing stereoelectronic stabilization. rsc.orgCurrent time information in Le Flore County, US. The isomer with two such stabilizing interactions (double anomeric stabilization) is typically the most stable thermodynamic product. nih.govCurrent time information in Le Flore County, US.

However, many natural products contain less stable, or "contrathermodynamic," spiroketal isomers. nih.gov Accessing these kinetic products requires reaction conditions that are irreversible, where the product distribution is determined by the relative energies of the transition states leading to each isomer, not the stability of the final products. chemsynthesis.comresearchgate.net

Kinetically-controlled spirocyclizations have been developed to provide selective access to specific anomeric stereoisomers. rsc.org One powerful approach involves the spirocyclization of glycal epoxides. nih.gov For instance, treatment of a glycal epoxide with methanol can induce a kinetic epoxide-opening spirocyclization that proceeds with the inversion of configuration at the anomeric carbon. mdpi.com Conversely, using a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)4) can mediate the reaction to proceed with retention of configuration. mdpi.com This highlights how the choice of catalyst can completely switch the stereochemical outcome, allowing for the synthesis of either the thermodynamically favored or the kinetically favored isomer.

Detailed kinetic studies have revealed that solvents like methanol can act as hydrogen-bonding catalysts, activating both the epoxide electrophile and the side-chain alcohol nucleophile to control stereoselectivity and prevent competing reaction pathways. nih.gov

Table 1: Catalyst Influence on Stereoselectivity in Glycal Epoxide Spirocyclization

Catalyst/ReagentStereochemical Outcome at Anomeric CarbonControl TypeProduct TypeReference
Methanol (MeOH)InversionKineticContra-thermodynamic (often) nih.gov
Ti(Oi-Pr)4RetentionKineticThermodynamic (often) mdpi.com
TsOHEquilibrationThermodynamicMost Stable Isomer nih.gov
Sc(OTf)3 in THFInversionKineticContra-thermodynamic nih.gov
Sc(OTf)3 in CH2Cl2RetentionThermodynamicMost Stable Isomer nih.gov

Existing stereocenters within the acyclic precursor of a spiroketal can exert a profound influence on the stereochemical outcome of the cyclization reaction. This "substrate control" can be used to direct the formation of new stereocenters, including the spiroketal carbon. The steric and electronic properties of substituents remote from the reacting centers can bias the conformation of the transition state, leading to high diastereoselectivity.

In Re2O7-catalyzed reactions, for example, multiple new stereocenters can be set relative to a single, pre-existing stereocenter in the substrate. nih.gov This methodology was effectively used in an enantioselective synthesis of the bis-spiroketal core of pinnatoxins, where a single stereogenic alcohol dictated the formation of three new stereocenters with high levels of diastereoselectivity. mdpi.com The configurationally stable stereocenter guides the molecule to adopt a preferred conformation during the cyclization cascade, making one transition state significantly lower in energy than all other possibilities. This strategy is particularly powerful as it allows for the transfer of stereochemical information over several bonds, enabling the construction of complex, stereochemically dense regions of a molecule from a simple, chiral starting material. mdpi.com

When thermodynamic control is insufficient to achieve selectivity, particularly when potential spiroketal isomers are energetically similar, a tethering strategy can be employed to create a strong energetic bias for a single stereoisomer. This approach involves temporarily connecting two parts of the precursor molecule with a "tether." This tether restricts the conformational freedom of the molecule, forcing it to cyclize in a predetermined manner.

This strategy has been effectively demonstrated in the stereoselective synthesis of bis-spiroketals. By tethering two alkenyl groups within a precursor, the molecule is constrained in such a way that it can only form one specific stereochemical orientation upon cyclization, while the formation of other diastereomers is sterically prohibited. This method essentially dictates the outcome of a thermodynamically controlled equilibration by making the desired product significantly more stable than the alternatives due to the constraints of the macrocyclic architecture. nih.gov

The combination of a tethering strategy with catalysts like Re2O7, which promotes both cyclization and thermodynamic equilibration, has proven to be a powerful tool for achieving remote stereocontrol and preparing complex structures that were previously inaccessible with high selectivity. mdpi.com This approach shows high functional group compatibility, making it applicable to the synthesis of complex natural products.

Preparation of Precursors and Key Intermediates for this compound and Related Structures

The cornerstone of spiroketal synthesis is the preparation of a suitable acyclic precursor, which is typically a dihydroxyketone or a related derivative that can undergo acid-catalyzed cyclization. For the specific target, this compound, the key precursor would be a methoxy-substituted 1,11-dihydroxy-6-undecanone (or a synthetic equivalent). The hydroxyl groups are positioned to form the six- and seven-membered rings of the spiro[5.6] system upon cyclization.

While specific literature for the synthesis of this exact precursor is not prevalent, a generalized retrosynthetic analysis points to common synthetic strategies. The dihydroxyketone backbone can be assembled using a variety of carbon-carbon bond-forming reactions.

A plausible generalized approach would involve:

Synthesis of the two alcohol-containing fragments: One fragment would be a 5-carbon chain with a terminal protected alcohol and an activated terminus (e.g., an organometallic reagent or an alkyl halide). The second fragment would be a 6-carbon chain with a terminal protected alcohol and an electrophilic carbonyl equivalent at the other end.

Coupling Reaction: The two fragments are joined to form the 11-carbon backbone with the ketone at the 6-position.

Deprotection: Removal of the protecting groups on the terminal alcohols reveals the dihydroxyketone precursor.

Spirocyclization: Treatment of the dihydroxyketone with an acid catalyst (e.g., TsOH) induces a double cyclization to form the spiroketal.

Key intermediates in such a sequence would include protected halo-alcohols, Grignard reagents derived from protected alcohols, and functionalized esters or aldehydes. The stereochemistry of the final spiroketal can be influenced by chiral centers introduced into the backbone during the synthesis of these precursors.

Integration of Spiroketal Synthesis in Total Synthesis of Complex Organic Molecules

Spiroketals are privileged structural motifs found in a multitude of biologically active natural products, including polyketide antibiotics, marine toxins, and insect pheromones. rsc.org Consequently, the stereocontrolled synthesis of the spiroketal core is often a pivotal step in the total synthesis of these complex molecules. rsc.org Spiroketals can act as rigid conformational scaffolds that orient various functional groups in a precise three-dimensional arrangement, or they can be part of the pharmacophore that directly interacts with a biological target. nih.govrsc.org

The total synthesis of Reveromycin A, a potent inhibitor of mitogenic activity, utilized a hetero-Diels-Alder reaction to construct the spiroketal fragment in a kinetically controlled, stereoselective manner. This approach circumvented the challenge that the desired spiroketal isomer was thermodynamically less stable than a rearranged isomer.

Conformational Analysis and Stereoelectronic Effects in Spiroketal Systems

Theoretical and Computational Investigations of Spiroketal Conformations

Theoretical and computational chemistry provides powerful tools for elucidating the complex conformational landscapes of spiroketal systems like 1-Methoxy-7,12-dioxaspiro[5.6]dodecane. ucsf.edu Molecular mechanics force fields, such as MMFF94, and higher-level quantum mechanical calculations are employed to determine the relative stabilities of various conformations and to map the potential energy surface of the molecule. nih.gov These computational models allow for the prediction of the most stable three-dimensional arrangements by calculating the energies associated with different bond lengths, bond angles, and torsional angles.

Interactive Table: Relative Energies of Spiroketal Conformations Below is a hypothetical table illustrating how computational methods can be used to determine the most stable conformation of a spiroketal system based on the anomeric effect.

ConformationNumber of Anomeric EffectsRelative Stability (kcal/mol)
Axial-Axial20 (Most Stable)
Axial-Equatorial1+1.5
Equatorial-Equatorial0+3.0

Note: These are generalized values for a typical [5.5] spiroketal and serve as an illustration. Actual values for this compound would require specific calculations.

The Anomeric Effect and Exo-Anomeric Effect in Spiroketal Architectures

The anomeric effect is a critical stereoelectronic phenomenon that significantly influences the conformation and stability of spiroketals. wikipedia.orgscripps.edu It describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two heteroatoms) to occupy an axial position rather than the sterically less hindered equatorial position. wikipedia.orgillinois.edu This stabilization arises from a hyperconjugative interaction between a lone pair of electrons on one of the ring oxygens and the antibonding (σ*) orbital of the C-O bond of the other ring. nih.govrsc.org

In spiroketals, this effect can be particularly pronounced. The most stable conformation is typically the one that maximizes the number of anomeric interactions. scripps.educhemtube3d.com For a spiroketal like this compound, the spiro-carbon is the anomeric center. The conformation that places both C-O bonds of the spiro-center in an axial orientation with respect to the adjacent ring is doubly stabilized by the anomeric effect and is therefore generally the most stable. chemtube3d.com

The exo-anomeric effect is a related phenomenon that influences the rotational preference of the exocyclic group attached to the anomeric carbon. uva.es While this compound does not have an exocyclic alkoxy group at the anomeric center itself, the principles of the exo-anomeric effect are relevant to understanding the conformational preferences of glycosides and other related structures. uva.es The stabilization arises from an interaction between a lone pair on the exocyclic oxygen and the antibonding orbital of the endocyclic C-O bond. uva.es

Configurational and Conformational Isomerism of Spiroketals: Elucidation and Impact

Isomerism in spiroketals can be categorized into two main types: configurational and conformational. washington.edusydney.edu.au

Configurational isomers (or stereoisomers) have the same connectivity but differ in the spatial arrangement of their atoms, and they cannot be interconverted without breaking bonds. sydney.edu.au For this compound, configurational isomerism arises from the presence of stereocenters, most notably the spiro-carbon and the carbon bearing the methoxy (B1213986) group (C-1). This can lead to the existence of multiple diastereomers, each with distinct physical and chemical properties.

Conformational isomers (or conformers) are different spatial arrangements of the same molecule that can be interconverted by rotation about single bonds. washington.edu The six-membered ring of this compound can exist in chair, boat, and twist-boat conformations, while the seven-membered ring has a more complex array of possible conformations. The interconversion between these conformers is typically rapid at room temperature, but the molecule will predominantly exist in the lowest energy conformation, which is dictated by the stereoelectronic effects and the minimization of steric strain. nih.gov

The elucidation of these different isomers is often achieved through a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. nih.govnih.gov The specific configuration and conformation of a spiroketal can have a significant impact on its biological activity, as the three-dimensional shape of the molecule is crucial for its interaction with biological targets. researchgate.net

Influence of Substituents and Ring Sizes on Spiroketal Conformation and Stability

Influence of Substituents: Substituents can exert both steric and electronic effects. ucsb.edulibretexts.org In this compound, the methoxy group on the six-membered ring will have a significant impact on the conformational equilibrium of that ring. Sterically, it will prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. Electronically, the substituent can influence the electron density within the ring system, though in this case, the effect is transmitted through several sigma bonds and is likely less dominant than steric considerations. In more complex spiroketals, substituents can be strategically placed to favor or disfavor certain conformations, including those that may be less stable based on the anomeric effect alone. nih.gov

Interactive Table: Effect of Ring Size on Spiroketal Stability (Illustrative)

Spiroketal SystemRing SizesRelative Strain Energy (kcal/mol)Comments
[4.5]5 & 6HighSignificant angle strain in the 5-membered ring.
[5.5]6 & 6LowThermodynamically favored, common in natural products.
[5.6]6 & 7ModerateIncreased flexibility of the 7-membered ring.
[6.6]7 & 7Moderate-HighPotential for increased transannular strain.

Note: This table provides a generalized illustration of the impact of ring size on strain. Actual values depend on the specific substitution and conformation of the molecule.

Reaction Mechanisms and Reactivity Profiles of Spiroketals

Detailed Mechanistic Pathways of Spiroketal Formation

The formation of the 7,12-dioxaspiro[5.6]dodecane core of the target molecule can be achieved through several mechanistic pathways, each offering distinct advantages in terms of reaction conditions and stereochemical control.

Acid-Catalyzed Spiroketalization: This is the most conventional method for spiroketal synthesis, typically involving the acid-catalyzed dehydration of a dihydroxy ketone precursor. thieme-connect.comwikipedia.org The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then trapped intramolecularly by the second hydroxyl group to form the spiroketal. The stereochemical outcome of this reaction is often under thermodynamic control, leading to the formation of the most stable spiroketal isomer. nih.govimperial.ac.ukwikipedia.org For the synthesis of a precursor to 1-Methoxy-7,12-dioxaspiro[5.6]dodecane, a suitable dihydroxy ketone would be required, where the methoxy (B1213986) group is already incorporated into the backbone.

Metal-Catalyzed Spiroketalization: To circumvent the often harsh conditions of acid-catalyzed reactions, transition metal-catalyzed methods have emerged as powerful alternatives. thieme-connect.comrsc.orgrsc.org Catalysts based on gold, palladium, mercury, iridium, and rhodium have been successfully employed in the cyclization of alkynyl diols to form spiroketals. thieme-connect.combeilstein-journals.org These reactions proceed under milder conditions and can offer a higher degree of stereochemical control. For instance, a gold(I)-catalyzed cycloisomerization of a protected alkynyl triol could be a viable route to an oxygenated 5,5-spiroketal, which could be a precursor to the target molecule's core structure. beilstein-journals.org

Radical-Mediated Processes: Radical cyclizations offer another avenue for spiroketal synthesis. These reactions can be initiated by various radical initiators and often proceed with high levels of stereoselectivity. For instance, the formation of spiroiminals, which are nitrogen analogs of spiroketals, has been achieved through aminyl radical-mediated cyclization. nih.gov A similar strategy involving oxygen-centered radicals could potentially be adapted for the synthesis of spiroketals like the 7,12-dioxaspiro[5.6]dodecane framework.

Formation Pathway Catalyst/Reagent Precursor Type Key Features
Acid-CatalyzedBrønsted or Lewis Acids (e.g., TsOH, CSA)Dihydroxy ketoneThermodynamically controlled, often harsh conditions. thieme-connect.comwikipedia.org
Metal-CatalyzedAu(I), Pd(II), Hg(II), Ir(I), Rh(I) complexesAlkynyl diolMild reaction conditions, high stereocontrol. thieme-connect.combeilstein-journals.org
Radical-MediatedRadical initiators (e.g., AIBN, (PhCOO)₂)Unsaturated alcoholCan proceed with high stereoselectivity. nih.gov

Spiroketal Ring-Opening and Rearrangement Reactions

The spiroketal linkage in this compound, while generally stable, can undergo ring-opening under specific conditions. Acid-catalyzed hydrolysis can revert the spiroketal to its open-chain dihydroxy ketone precursor. wikipedia.org This process is essentially the reverse of the acid-catalyzed spiroketalization.

Rearrangement reactions of spiroketals can be triggered by various stimuli, leading to structurally diverse products. For example, the epoxidation of highly functionalized spiroketals has been shown to induce rearrangements that effectively turn the molecule "inside out." nih.gov Such rearrangements can be valuable in the synthesis of complex molecular architectures. While specific rearrangement pathways for this compound have not been documented, it is plausible that under appropriate oxidative or acidic conditions, it could undergo skeletal reorganization.

Reactivity of Spiroketals in Advanced Organic Transformations

Spiroketals can serve as versatile intermediates in advanced organic transformations. The inherent chirality of many spiroketals makes them valuable building blocks in asymmetric synthesis. For instance, chiral spiroketals can be used as ligands in transition-metal catalysis or as chiral auxiliaries to control the stereochemical outcome of reactions.

Furthermore, the functional groups appended to the spiroketal core can be manipulated to introduce further complexity. In the case of this compound, the methoxy group could potentially be cleaved to reveal a hydroxyl group, which could then be further functionalized. The saturated carbon backbone of the spiroketal can also be subjected to various C-H activation reactions to introduce new functional groups.

Regioselectivity and Chemoselectivity Considerations in Spiroketal Reactions

Regioselectivity , the preference for reaction at one site over another, is a critical consideration in the synthesis and modification of spiroketals. wikipedia.orgdurgapurgovtcollege.ac.in In the formation of spiroketals from unsymmetrical dihydroxy ketones, the regioselectivity of the cyclization is determined by the relative stability of the resulting ring systems and the stereoelectronic effects at play. For instance, the formation of a six-membered ring is generally favored over a seven-membered ring.

Chemoselectivity , the preferential reaction with one functional group over another, is also paramount. wikipedia.orgyoutube.com When a molecule contains multiple reactive sites, a chemoselective reagent will react with only one of them. For example, in a molecule containing both a ketone and an ester, a reducing agent like sodium borohydride (B1222165) will selectively reduce the ketone. In the context of this compound, a hypothetical reaction with a reagent that could interact with either the methoxy group or the spiroketal oxygens would require careful consideration of chemoselectivity to achieve the desired outcome.

Selectivity Type Definition Example in Spiroketal Chemistry
RegioselectivityPreference for reaction at one position over another. wikipedia.orgIn the cyclization of an unsymmetrical dihydroxy ketone, the formation of the thermodynamically more stable spiroketal ring system is favored.
ChemoselectivityPreferential reaction of a reagent with one functional group over others. wikipedia.orgSelective reduction of a ketone in the presence of an ester in a spiroketal precursor.

Advanced Spectroscopic Characterization and Structural Elucidation of Spiroketals

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Determination (1D and 2D techniques including NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. For a molecule like 1-Methoxy-7,12-dioxaspiro[5.6]dodecane, a suite of NMR experiments would be essential to define its connectivity, configuration, and conformational preferences.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, would provide initial, crucial information. The ¹H NMR spectrum would reveal the chemical shifts, multiplicities, and coupling constants of the protons, offering insights into the electronic environment and dihedral angles between adjacent protons. The ¹³C NMR spectrum would identify the number of unique carbon environments, including the spiroketal carbon, the methoxy (B1213986) carbon, and the carbons of the six- and seven-membered rings.

However, to unravel the complex stereochemical relationships, two-dimensional (2D) NMR experiments are indispensable. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity within the cyclohexane (B81311) and cycloheptane (B1346806) rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would then correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for the complete assignment of all proton and carbon signals.

The most critical 2D NMR technique for determining the stereochemistry and conformation would be the Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity. For this compound, NOESY correlations would be instrumental in:

Determining the relative stereochemistry of the methoxy group at the C1 position.

Establishing the orientation of substituents on both rings.

Defining the conformational preferences of the six- and seven-membered rings, including whether they adopt chair, boat, or twist-boat conformations.

Elucidating the stereochemical relationship at the spirocenter.

A hypothetical table of expected ¹H NMR data is presented below to illustrate the type of information that would be sought.

Proton Hypothetical Chemical Shift (ppm) Hypothetical Multiplicity Hypothetical Coupling Constant (Hz) Hypothetical NOESY Correlations
H-13.8 - 4.2ddJ = 8.0, 4.0Protons on C2, Methoxy protons
Methoxy3.3 - 3.5s-H-1
Ring Protons1.2 - 2.5m-Various

Mass Spectrometry in Spiroketal Analysis (High-resolution mass spectrometry for precise structural confirmation)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement. This precise mass would allow for the unambiguous determination of the molecular formula, C₁₁H₂₀O₃, distinguishing it from other potential isobaric compounds.

Furthermore, analysis of the fragmentation patterns in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), can provide valuable structural information. The characteristic cleavage of the spiroketal ring system would be expected to yield specific fragment ions. The fragmentation pathways can offer corroborating evidence for the proposed connectivity of the molecule.

Technique Information Gained
High-Resolution Mass Spectrometry (HRMS)Precise mass measurement and confirmation of elemental composition.
Tandem Mass Spectrometry (MS/MS)Structural information from characteristic fragmentation patterns of the spiroketal core.

X-ray Crystallography for Absolute Stereochemistry Assignment of Spiroketal Frameworks

While NMR provides invaluable information about the structure in solution, X-ray crystallography offers the definitive and unambiguous determination of the solid-state structure, including the absolute stereochemistry. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide the precise three-dimensional coordinates of every atom in the molecule.

This technique would unequivocally establish:

The connectivity of the atoms.

The bond lengths and angles.

The absolute configuration of all stereocenters, including the spirocenter and the C1 position bearing the methoxy group.

The solid-state conformation of the rings.

The resulting crystal structure would serve as the ultimate benchmark for validating the stereochemical and conformational assignments made based on NMR and computational data.

Integration of Spectroscopic Data with Computational Models for Comprehensive Structural Elucidation

In modern structural analysis, the integration of experimental spectroscopic data with computational modeling provides a powerful synergy for a comprehensive understanding of molecular structure and dynamics. For this compound, computational methods, such as Density Functional Theory (DFT), would be used to calculate the energies of different possible stereoisomers and conformers.

The typical workflow would involve:

Conformational Search: A systematic search for all low-energy conformations of the possible diastereomers of this compound.

Geometry Optimization and Energy Calculation: High-level DFT calculations to optimize the geometry and determine the relative stabilities of these conformers.

Prediction of NMR Parameters: The calculation of NMR chemical shifts and coupling constants for the low-energy conformers.

Comparison with Experimental Data: The calculated NMR parameters would be compared with the experimental data. A strong correlation between the calculated and experimental data for a particular stereoisomer would provide strong evidence for its structural assignment.

This integrated approach is particularly valuable for flexible molecules like spiroketals, where multiple low-energy conformations may exist in equilibrium in solution. The combination of experimental data and computational modeling allows for a more complete and nuanced understanding of the molecule's structural and dynamic properties.

Biosynthesis of Spiroketals in Natural Product Pathways

Enzymatic Catalysis in Spiroketal Formation

The formation of the spiroketal structure is not a random event but is instead carefully orchestrated by a variety of enzymes. These biocatalysts ensure the correct stereochemistry of the final product, which is often crucial for its biological function.

Key Enzymes in Spiroketal Biosynthesis:

Enzyme ClassFunctionExample
Spiroketal Synthases Catalyze the oxidative rearrangement of polycyclic precursors to form the spiroketal core. These are often flavin-dependent monooxygenases. nih.govethz.chGrhO5 in rubromycin biosynthesis facilitates the formation of a rsc.orgrsc.org-spiroketal intermediate. nih.gov
Spirocyclases Mediate the stereospecific cyclization of a dihydroxyketone precursor to form the spiroketal. chemrxiv.orgnih.govRevJ in reveromycin A biosynthesis acts as a spiroacetal cyclase to control the stereochemistry of the final product. nih.govresearchgate.net
Flavoprotein Monooxygenases A broader class of enzymes that includes some spiroketal synthases. They are critical for oxidative rearrangements leading to spiroketal formation. nih.govethz.chTwo flavoprotein monooxygenases and a flavoprotein oxidase are involved in the formation of the rubromycin pharmacophore. ethz.chresearchgate.net
Dihydroxy Ketone Synthase Involved in the preparation of the acyclic precursor for spiroketalization. nih.govRevG in reveromycin A biosynthesis is a key enzyme in forming the dihydroxy ketone intermediate. nih.gov

These enzymes often work in concert within a larger biosynthetic pathway to produce the final spiroketal-containing natural product. The precise control exerted by these enzymes is a testament to the efficiency and specificity of nature's synthetic machinery.

Polyketide Biosynthesis of Spiroketal-Containing Natural Products (e.g., rubromycins, reveromycins)

Many spiroketal-containing natural products, including the well-studied rubromycins and reveromycins, are derived from polyketide precursors. Polyketides are a large and diverse class of secondary metabolites synthesized by polyketide synthases (PKSs).

The biosynthesis of these compounds generally follows a common theme:

Assembly of a Polyketide Chain: The backbone of the molecule is assembled by a Type II polyketide synthase (PKS) from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. rsc.orgyoutube.com In the case of rubromycins, a single C26 polyketide chain is the starting point. nih.govresearchgate.net

Cyclization and Aromatization: The linear polyketide chain undergoes a series of enzyme-catalyzed cyclizations and aromatizations to form a polycyclic aromatic intermediate.

Oxidative Rearrangement and Spiroketalization: This is a crucial and often complex stage in the biosynthesis. In rubromycin biosynthesis, a polycyclic aromatic precursor undergoes an extensive enzymatic oxidative rearrangement catalyzed by flavoenzymes. ethz.chresearchgate.net This process involves the breaking of multiple carbon-carbon bonds and results in a drastic distortion of the carbon skeleton to form the characteristic bisbenzannulated ethz.chrsc.org-spiroketal system. nih.govnih.gov

Tailoring Reactions: Following the formation of the spiroketal core, a series of tailoring enzymes modify the molecule to produce the final natural product. These modifications can include hydroxylations, methylations, and glycosylations. acs.org

The biosynthesis of reveromycin A also involves the stereospecific formation of a spiroacetal structure from an acyclic precursor, a process that is controlled by the enzymes RevG and RevJ. nih.govresearchgate.net

Strategies and Mechanisms for Biosynthetic Diversification of Spiroketal Structures

Nature has evolved various strategies to diversify the structures of spiroketal-containing natural products, leading to a wide array of molecules with different biological activities.

Mechanisms for Diversification:

Enzymatic Modification of Intermediates: Tailoring enzymes can act on various intermediates in the biosynthetic pathway, leading to different final products. For instance, altering the regioselectivity of a cytochrome P450 enzyme in reveromycin biosynthesis can lead to the production of novel derivatives with improved stability. rsc.orgresearchgate.net

Genetic Recombination and Pathway Engineering: The modular nature of polyketide synthases allows for combinatorial biosynthesis, where genes from different pathways can be combined to create new "unnatural" natural products. youtube.com

Spontaneous Rearrangements: In some cases, the spiroketal core itself can be subject to rearrangements. For example, the 6,6-spiroketal of reveromycin A can rearrange to a more stable 5,6-spiroketal under certain conditions. rsc.orgacs.org

Regulation of Biosynthetic Pathways: The expression of genes involved in spiroketal biosynthesis can be controlled by regulatory elements, allowing for the production of different compounds under different conditions. A dedicated acetyltransferase has been shown to modulate a redox-tailoring enzyme in rubromycin biosynthesis, leading to pathway furcation and the assembly of alternative pharmacophores. rsc.org

These strategies for diversification highlight the adaptability of natural product biosynthetic pathways and provide a foundation for the bioengineering of novel spiroketal-containing compounds with potentially valuable therapeutic properties.

Applications and Future Directions in Spiroketal Chemistry

Spiroketals as Chiral Scaffolds and Ligands in Asymmetric Synthesis

The rigid, conformationally constrained structure of spiroketals makes them excellent chiral scaffolds. When synthesized in an enantiomerically pure form, they can serve as a foundation for the construction of complex chiral molecules. The defined spatial arrangement of substituents around the spiroketal core allows for precise control over stereochemistry in subsequent reactions.

Furthermore, spiroketal moieties have been incorporated into the structure of ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

Utility of Spiroketals as Versatile Building Blocks for Complex Organic Molecules

The spiroketal unit is a key structural feature in numerous biologically active natural products, including polyether antibiotics, pheromones, and marine toxins. Synthetic chemists often utilize spiroketal-containing fragments as versatile building blocks in the total synthesis of these complex targets. The stability of the spiroketal group under a range of reaction conditions, coupled with methods for its stereocontrolled synthesis, makes it a valuable synthon.

Advancements in Green and Sustainable Synthesis of Spiroketals

Traditional methods for spiroketal synthesis can sometimes involve harsh reaction conditions and the use of hazardous reagents. In recent years, there has been a significant push towards the development of greener and more sustainable synthetic routes. These advancements include:

Catalytic methods: The use of metal or organocatalysts to promote spiroketalization under milder conditions.

Atom-economical reactions: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product.

Use of renewable resources: Exploring starting materials derived from biomass for the synthesis of spiroketals.

Role of Computational Chemistry in Spiroketal Design and Reactivity Prediction

Computational chemistry has become an indispensable tool in the study of spiroketals. Quantum mechanical calculations can be used to:

Predict the relative thermodynamic stability of different spiroketal isomers and conformers.

Model the transition states of reactions involving spiroketals to understand their reactivity.

Design novel spiroketal-based catalysts and ligands with desired electronic and steric properties.

These computational insights can guide experimental work, saving time and resources in the laboratory.

Emerging Trends and Persistent Challenges in Spiroketal Research

The field of spiroketal chemistry continues to evolve, with several emerging trends:

Development of novel spiroketal-containing materials: Exploring the use of spiroketals in polymers and materials science.

Investigation of the biological roles of spiroketals: Elucidating the function of spiroketal-containing natural products in biological systems.

Application in medicinal chemistry: Designing and synthesizing novel spiroketal-based drug candidates.

Despite significant progress, challenges remain, particularly in the stereoselective synthesis of complex, highly substituted spiroketals. The development of new synthetic methodologies to address these challenges is an active area of research.

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